2-Amino-1-(4-fluorophenyl)ethanol
Overview
Description
2-Amino-1-(4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10FNO. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in the synthesis of various pharmaceuticals and fine chemicals. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis.
Scientific Research Applications
2-Amino-1-(4-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is used in the production of fine chemicals and specialty materials.
Safety and Hazards
Future Directions
Indole derivatives, such as “2-Amino-1-(4-fluorophenyl)ethanol”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors .
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to exhibit a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
2-Amino-1-(4-fluorophenyl)ethanol plays a crucial role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. These effects are often dose-dependent and can vary between different cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its biochemical activity. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to have therapeutic effects, such as modulating enzyme activity and improving metabolic function . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage or using protective agents.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and reduction . These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity. The involvement of this compound in these pathways can influence metabolic flux and the levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern can affect the compound’s overall activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity. For example, localization to the mitochondria can affect mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-1-(4-fluorophenyl)ethanol involves the reduction of 2-Nitro-1-(4-fluorophenyl)ethanol. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Another synthetic route involves the reaction of 4-Fluorobenzaldehyde with nitromethane to form 2-Nitro-1-(4-fluorophenyl)ethanol, which is then reduced to this compound using a similar catalytic hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-fluorophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in its precursor can be reduced to form the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of nitro groups.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions involving the amino group.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 4-Fluorobenzaldehyde or 4-Fluorobenzophenone.
Reduction: Reduction of the nitro group yields this compound.
Substitution: Substitution reactions can produce various derivatives, depending on the substituents introduced.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)ethanol
- 2-Amino-1-(4-bromophenyl)ethanol
- 2-Amino-1-(4-methylphenyl)ethanol
Uniqueness
2-Amino-1-(4-fluorophenyl)ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its ability to interact with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Properties
IUPAC Name |
2-amino-1-(4-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKXWVNNGWDLMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274502 | |
Record name | 2-amino-1-(4-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-05-3 | |
Record name | 2-amino-1-(4-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(4-fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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